4-Isocyanato-2-(trifluoromethyl)biphenyl
Description
Properties
CAS No. |
1324003-65-7 |
|---|---|
Molecular Formula |
C14H8F3NO |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
4-isocyanato-1-phenyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)13-8-11(18-9-19)6-7-12(13)10-4-2-1-3-5-10/h1-8H |
InChI Key |
DXHLULIPACFUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N=C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2-(trifluoromethyl)biphenyl typically involves the reaction of 4-amino-2-(trifluoromethyl)biphenyl with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isocyanate group. The general reaction scheme is as follows:
4-Amino-2-(trifluoromethyl)biphenyl+Phosgene→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of alternative reagents such as diphosgene or triphosgene can also be explored to mitigate the hazards associated with phosgene.
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanato-2-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically in the presence of a catalyst.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
4-Isocyanato-2-(trifluoromethyl)biphenyl is an organic compound with an isocyanate functional group and a trifluoromethyl substituent on a biphenyl structure, having the molecular formula . It is used in materials science and medicinal chemistry. The uniqueness of this compound is attributed to its biphenyl structure combined with an isocyanate and a trifluoromethyl group, which enhances its reactivity and potential applications in specialized fields such as materials science and pharmaceuticals.
Scientific Research Applications
This compound has several key applications:
- Material Science It serves as a building block for synthesizing polymers and other materials with specific properties.
- Medicinal Chemistry It is utilized in the synthesis of pharmaceutical compounds. Interaction studies involving this compound focus on its reactivity with various nucleophiles. These studies help elucidate its mechanism of action in forming covalent bonds with biological macromolecules, which may lead to insights into its potential therapeutic uses. Understanding these interactions is crucial for assessing both efficacy and safety in medicinal applications.
Reactions
Common reagents in reactions involving this compound include amines, alcohols, and water, typically under controlled conditions to prevent side reactions. The synthesis of this compound typically involves industrial methods that may employ continuous flow reactors to ensure consistent quality and yield, followed by purification techniques such as distillation or recrystallization.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Isocyanato-4-(trifluoromethyl)phenol | Isocyanate on a phenolic ring | Potential use in coatings due to phenolic properties |
| 4-Isocyanatobenzene | Simple aromatic structure | Commonly used in polymer production |
| 1-Isocyanato-4-(trifluoromethyl)benzene | Isocyanate on a mono-substituted benzene | Less sterically hindered compared to biphenyl |
| 2-(Trifluoromethyl)aniline | Amino group on a trifluoromethyl-substituted benzene | Explored for biological activity |
Mechanism of Action
The mechanism of action of 4-Isocyanato-2-(trifluoromethyl)biphenyl primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in the design of enzyme inhibitors and in the development of diagnostic tools.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences and similarities between 4-Isocyanato-2-(trifluoromethyl)biphenyl and related compounds:
Reactivity and Stability
- Electron-Withdrawing Effects: The –CF₃ group in this compound significantly reduces electron density at the aromatic ring, enhancing resistance to electrophilic substitution compared to non-fluorinated analogues. In contrast, [1,1′-biphenyl]-4-yl(trifluoromethyl)sulfane leverages –SCF₃ for radical stabilization, enabling distinct reactivity in sulfur-mediated coupling reactions .
- Isocyanate Reactivity : Both this compound and 4-Chloro-2-fluoro-1-isocyanatobenzene undergo nucleophilic additions (e.g., with amines or alcohols). However, steric hindrance from the biphenyl backbone in the former may slow reaction kinetics relative to simpler aryl isocyanates.
Research Findings and Limitations
- Gaps in Data : Empirical data on the synthesis, thermal stability, or toxicity of this compound are absent in the provided evidence. Conclusions are drawn from structurally related compounds.
- Opportunities for Study : Comparative studies on the hydrolysis rates of fluorinated vs. chlorinated isocyanates could elucidate environmental persistence. Additionally, the biphenyl backbone’s impact on polymer crosslinking efficiency remains underexplored.
Notes
- Caution in Generalization : While –CF₃ and –SCF₃ groups both enhance stability, their electronic and steric contributions differ markedly, affecting downstream applications .
- Safety Considerations : Aryl isocyanates (including 4-Chloro-2-fluoro-1-isocyanatobenzene ) require careful handling due to respiratory sensitization risks.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
